![molecular formula C17H11Cl2F3N4O B2454043 N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea CAS No. 338397-78-7](/img/structure/B2454043.png)
N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is also known as Chlorfenapyr . It’s a complex organic molecule with multiple functional groups including a pyrrole ring, a urea linkage, and a pyridine ring. The molecule also contains several halogen atoms, including chlorine and fluorine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrole ring, a urea linkage, and a pyridine ring. The molecule also contains several halogen atoms, including chlorine and fluorine .Scientific Research Applications
Vapor-Phase Reactions
The synthesis of TFMP derivatives often involves vapor-phase reactions. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), which can then undergo vapor-phase fluorination to produce the desired TFMP compound .
Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. DOI: 10.1584/jpestics.D21-012
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is suggested that the compound may interact with its targets by affecting spectrin-like proteins in the cytoskeleton of certain organisms . This interaction could lead to changes in the target’s function, potentially disrupting its normal biological processes.
Biochemical Pathways
The disruption of spectrin-like proteins could potentially affect a variety of cellular processes, including cell shape maintenance, cell division, and intracellular transport .
Pharmacokinetics
The compound’s unique structure, which includes a trifluoromethyl group and a pyridine moiety, may influence its pharmacokinetic properties .
Result of Action
Based on its potential mode of action, it could disrupt normal cellular processes by affecting the function of spectrin-like proteins .
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O/c18-11-3-5-12(6-4-11)24-16(27)25-14-2-1-7-26(14)15-13(19)8-10(9-23-15)17(20,21)22/h1-9H,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXITIMQVHZQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/no-structure.png)
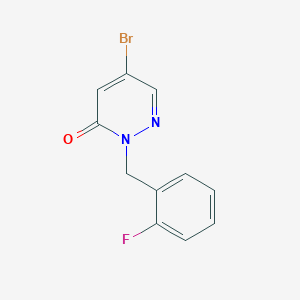
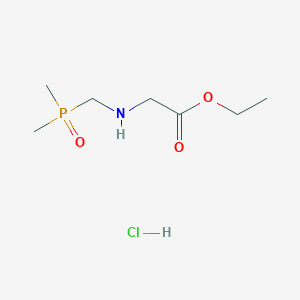
![3-chloro-6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2453963.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone](/img/structure/B2453964.png)
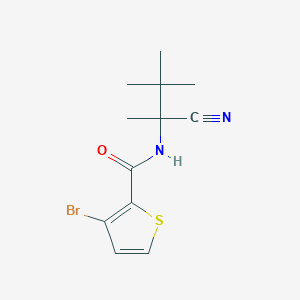
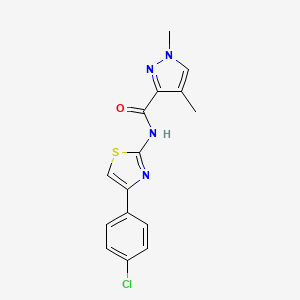
![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2453968.png)
![[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2453972.png)
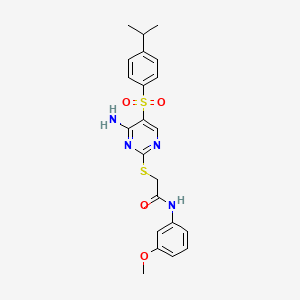
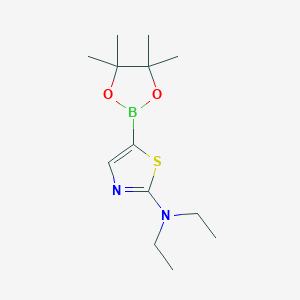

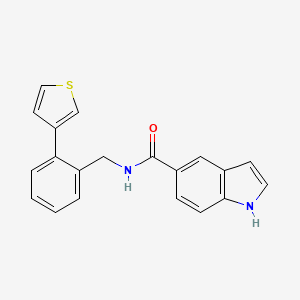
![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2453981.png)